
3,10-Dihydroxy Hydroquinine 9-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihydroxy Hydroquinine 9-Acetate is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields. The molecular formula of this compound is C22H28N2O5, and it has a molecular weight of 400.47 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy Hydroquinine 9-Acetate typically involves the acetoxylation of quinine derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxy Hydroquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form. Substitution reactions can produce a variety of acetylated or alkylated derivatives.
Scientific Research Applications
3,10-Dihydroxy Hydroquinine 9-Acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, particularly in the context of antimalarial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3,10-Dihydroxy Hydroquinine 9-Acetate involves its interaction with molecular targets such as enzymes and cellular pathways. For instance, hydroquinone derivatives are known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis . This inhibition can lead to reduced melanin production, making the compound useful in studies related to skin pigmentation disorders.
Comparison with Similar Compounds
3,10-Dihydroxy Hydroquinine 9-Acetate can be compared with other hydroquinone derivatives, such as:
Hydroquinone: A simpler compound with similar inhibitory effects on tyrosinase.
3,5-Dihydroxy Hydroquinone: Another derivative with distinct reactivity patterns.
9-Acetyl-3,10-dihydroxy Hydroquinine: A closely related compound with similar chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(R)-[(2S,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15-,20-,21+,22-/m0/s1 |
InChI Key |
DGPBLFZAYXMSRB-SJJIPPQJSA-N |
Isomeric SMILES |
CC([C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Canonical SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


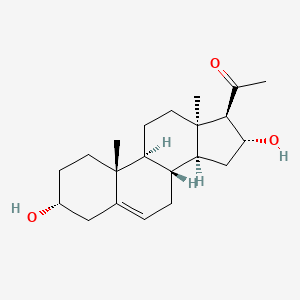

![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
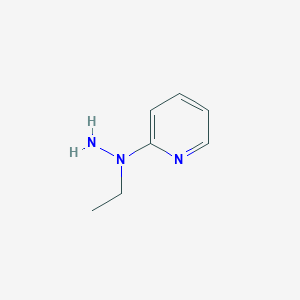
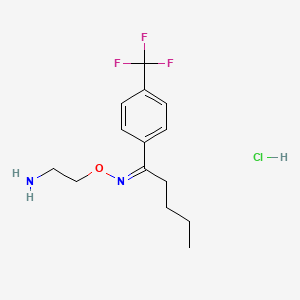
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
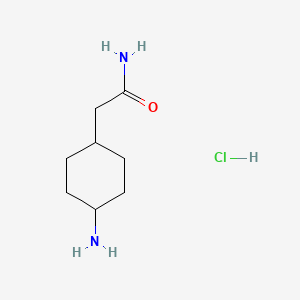
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
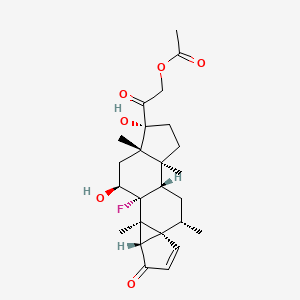

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
